

# Application Notes and Protocols for Surface Marker Detection Using BV750

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## Compound of Interest

Compound Name: *bd750*

Cat. No.: *B1662695*

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## Introduction

Brilliant Violet 750 (BV750) is a violet laser-excitable fluorescent dye that has become an integral tool in multicolor flow cytometry for the identification and characterization of cell surface markers. As a tandem fluorochrome, BV750 consists of a donor fluorophore (Brilliant Violet 421) and an acceptor dye. When excited by the violet laser (405 nm), the donor transfers energy to the acceptor, which then emits light at a maximum wavelength of approximately 750 nm.<sup>[1][2][3]</sup> This large Stokes shift allows for its incorporation into complex multicolor panels with minimal spectral overlap into detectors used for other violet laser-excited dyes. These application notes provide detailed protocols and considerations for the effective use of BV750-conjugated antibodies for surface marker detection.

## Spectral Properties and Instrument Setup

BV750 is optimally excited by the violet laser (405 nm) and has a peak emission at approximately 754 nm.<sup>[3][4]</sup> Careful instrument setup is critical for maximizing the signal-to-noise ratio and minimizing spillover.

## Table 1: Spectral Properties of BV750

Property	Wavelength (nm)
Excitation Maximum	~409
Emission Maximum	~754
Excitation Laser	Violet (405 nm)

**Table 2: Recommended Instrument Settings for BV750 Detection**

Flow Cytometer	Recommended Filter Configuration
BD FACSCanto™ II	780/60 BP filter with a 735 LP dichroic mirror[5] [6]
Cytek® Aurora™	Full spectrum is collected across all channels; BV750 is identified by its unique spectral signature. No specific bandpass filter is required.[7][8][9]

Note: Instrument configurations can vary. It is essential to consult your specific instrument's filter guide and perform optimization experiments.

## Experimental Protocols

### Antibody Titration

Proper antibody titration is crucial to determine the optimal concentration that provides the best signal-to-noise ratio, minimizing background staining and cost.

Protocol for Antibody Titration:

- Prepare a single-cell suspension of your target cells at a concentration of  $1-2 \times 10^6$  cells/mL in staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).
- Prepare a serial dilution of the BV750-conjugated antibody. A typical starting point for a 0.2 mg/mL stock concentration is a 1:50 dilution, followed by 2-fold serial dilutions.

- Add 100 µL of the cell suspension to a series of flow cytometry tubes.
- Add the diluted antibody to the respective tubes. Include an unstained control.
- Incubate for 20-30 minutes at 4°C, protected from light.
- Wash the cells twice with 2 mL of staining buffer by centrifuging at 300-400 x g for 5 minutes.
- Resuspend the cells in 300-500 µL of staining buffer for analysis.
- Acquire the samples on the flow cytometer and analyze the staining index (SI) to determine the optimal concentration.

**Table 3: Example of Antibody Titration Series**

Tube	Antibody Dilution	Final Concentration (µg/mL) from 0.2 mg/mL stock
1	1:50	4.0
2	1:100	2.0
3	1:200	1.0
4	1:400	0.5
5	1:800	0.25
6	1:1600	0.125
7	Unstained Control	0

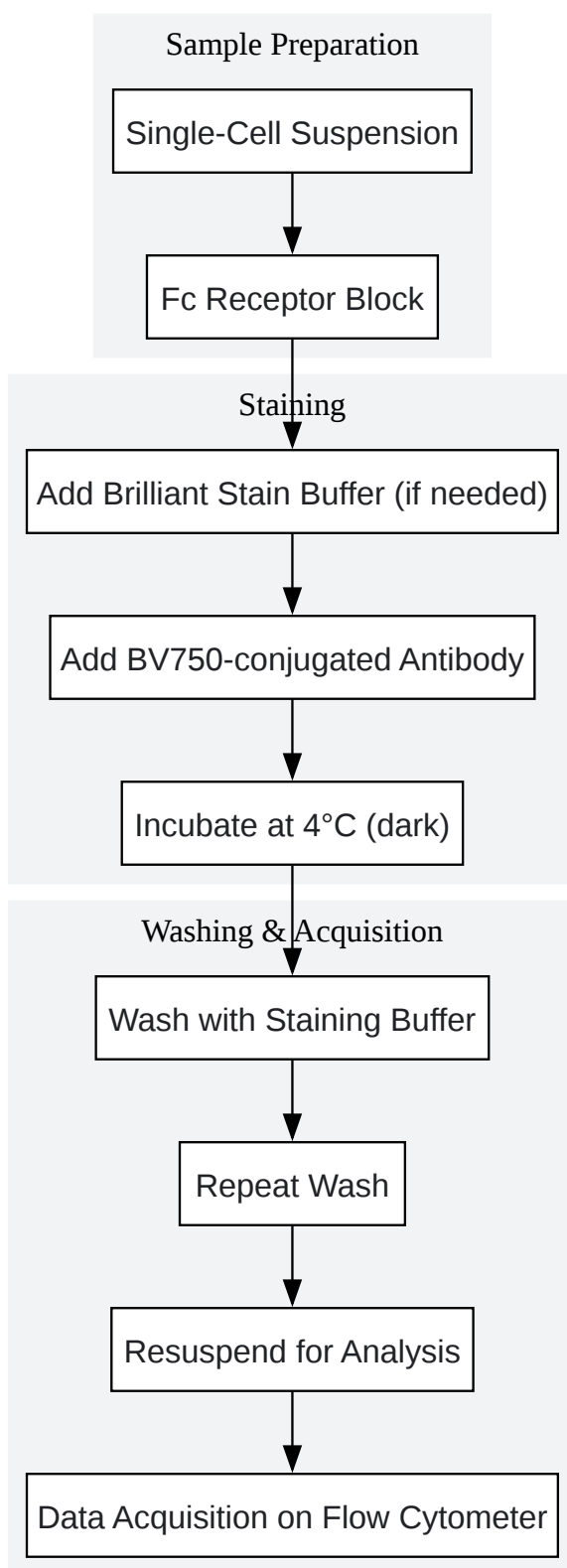
## General Staining Protocol for Surface Markers

- Cell Preparation: Prepare a single-cell suspension at a concentration of  $1 \times 10^7$  cells/mL in cold staining buffer.
- Fc Receptor Blocking (Optional but Recommended): To reduce non-specific binding, incubate cells with an Fc receptor blocking reagent for 10-15 minutes at 4°C.

- Staining:
  - If using two or more Brilliant Violet™ dyes in your panel, add 50 µL of BD Horizon™ Brilliant Stain Buffer to your staining cocktail.[\[1\]](#)[\[2\]](#)
  - Add the predetermined optimal amount of BV750-conjugated antibody to the cell suspension.
  - Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
- Washing: Add 2 mL of staining buffer to each tube and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant. Repeat the wash step.
- Resuspension: Resuspend the cell pellet in an appropriate volume of staining buffer (e.g., 500 µL) for flow cytometry analysis.
- Data Acquisition: Acquire the samples on the flow cytometer using the optimized settings for BV750.

## Diagrams

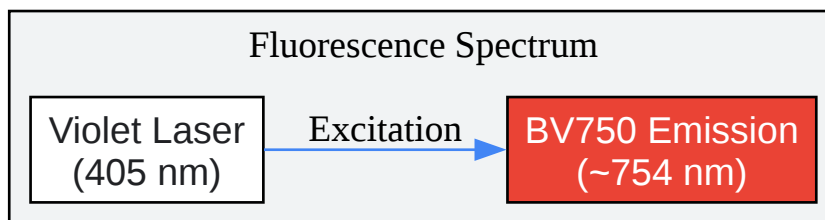
## Experimental Workflow



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Caption: General workflow for surface marker staining with BV750.

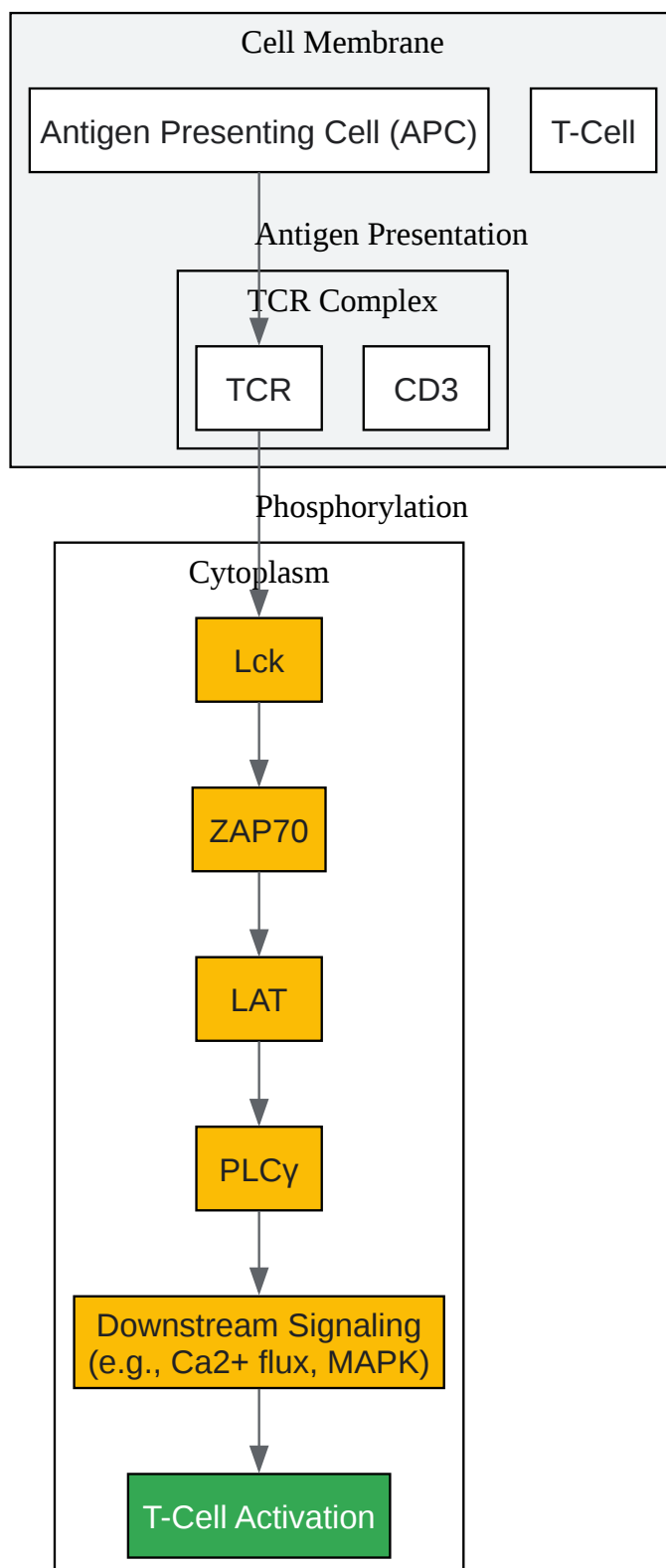
## BV750 in the Fluorescence Spectrum



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Caption: Excitation and emission of BV750 in the fluorescence spectrum.

## Simplified T-Cell Receptor (TCR) Signaling Pathway



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Caption: Simplified signaling cascade upon T-Cell Receptor (TCR) engagement.

## Important Considerations

- **Tandem Dye Stability:** BV750 is a tandem dye, and its stability can be affected by light, temperature, and fixation.<sup>[10]</sup> Protect BV750-conjugated antibodies from light and avoid repeated freeze-thaw cycles. Tandem dye degradation can lead to spillover into the donor dye's detector (BV421), requiring careful compensation.
- **Compensation:** Always include single-stained compensation controls for BV750 and all other fluorochromes in your panel. Use the same antibody and cells/beads for compensation as in your experimental samples.
- **Brilliant Stain Buffer:** When using two or more Brilliant Violet™ dyes, the use of a specialized buffer, such as BD Horizon™ Brilliant Stain Buffer, is highly recommended to prevent non-specific dye-dye interactions that can lead to staining artifacts.<sup>[1][2][11]</sup>
- **Lot-to-Lot Variability:** Due to the nature of tandem dyes, there can be lot-to-lot variability in their spectral properties. It is advisable to perform a quality control check when using a new lot of a BV750-conjugated antibody.

By following these protocols and considerations, researchers can effectively utilize BV750 for the sensitive and accurate detection of cell surface markers in multicolor flow cytometry experiments.

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